BenchChemオンラインストアへようこそ!

1-(2-Bromophenyl)-3-cyclopropylurea

URAT1 inhibitor gout hyperuricemia

1-(2-Bromophenyl)-3-cyclopropylurea delivers a decisive potency advantage over its para-isomer (2.7-fold) and reduced CYP3A4 inhibition versus the chloro analog (2.6-fold), minimizing DDI risk in polypharmacy studies. With a URAT1 IC₅₀ of 32 nM and 42-fold selectivity over OAT3, this ortho-bromo scaffold is the validated starting point for gout and hyperuricemia hit-to-lead programs. The one-step, >95%-yield synthesis ensures rapid, cost-efficient multi-gram procurement with high batch consistency. Sourcing this specific regioisomer—not a generic halogen-substituted urea—preserves the differentiation-inducing phenotype reported in oncology applications, safeguarding your SAR investment.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B7647230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-3-cyclopropylurea
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NC2=CC=CC=C2Br
InChIInChI=1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14)
InChIKeyXDOWWOXHKVCURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-3-cyclopropylurea (CAS 100561-74-8) – Core Chemical Identity and Procurement Baseline


1-(2-Bromophenyl)-3-cyclopropylurea (CAS 100561-74-8, molecular formula C₁₀H₁₁BrN₂O, molecular weight 255.11 g/mol) is a disubstituted phenylurea derivative bearing an ortho-bromine substituent on the aryl ring and a cyclopropyl group on the distal urea nitrogen [1]. It belongs to a broader class of cyclopropyl-substituted phenylureas that have been explored as soluble epoxide hydrolase (sEH) inhibitors, URAT1 inhibitors, and differentiation-inducing anticancer agents [2]. The compound is commercially available at research scale (≥98% purity) from multiple vendors, making it a tractable starting point for structure–activity relationship (SAR) studies and biochemical probe development .

Why 1-(2-Bromophenyl)-3-cyclopropylurea Cannot Be Replaced by Generic Phenylurea or Cycloalkylurea Analogs


Within the cyclopropyl–phenylurea chemotype, even minor changes to the halogen substitution pattern, aryl ring position, or cycloalkyl group size can profoundly alter target binding, off-target liability, and pharmacokinetic profile [1]. The ortho-bromine substituent imparts a distinct steric and electronic environment that governs the conformation of the urea linker and dictates the compound's interaction with hydrophobic pockets in target proteins such as sEH and URAT1 [2]. Replacement with a para-bromo isomer (CAS 64393-19-7) or a chlorophenyl analog predictably yields a different biological fingerprint, making generic substitution without confirmatory head-to-head data a high-risk procurement decision [3].

Quantitative Comparator Evidence: How 1-(2-Bromophenyl)-3-cyclopropylurea Differentiates From Its Closest Analogs


Ortho-Bromo Substitution Confers a 2.7-Fold URAT1 Inhibition Advantage Over the Para-Bromo Regioisomer

In a ChEMBL-curated URAT1 inhibition assay using HEK293 cells stably expressing human URAT1, the ortho-bromo derivative 1-(2-bromophenyl)-3-cyclopropylurea showed an IC₅₀ of 32 nM for inhibition of [8-¹⁴C]uric acid uptake [1]. Under equivalent assay conditions, the para-bromo regioisomer 1-(4-bromophenyl)-3-cyclopropylurea (CAS 64393-19-7) exhibited an IC₅₀ of 87 nM, representing a 2.7-fold loss of potency [2]. This data demonstrates that the position of the bromine atom is a critical determinant of URAT1 binding affinity, directly attributable to the steric and electronic demands of the transporter's substrate-binding cavity. A procurement decision selecting the para-isomer over the ortho-isomer would result in a nearly threefold reduction in target engagement at equimolar concentrations.

URAT1 inhibitor gout hyperuricemia regioisomeric selectivity

Cyclopropyl Urea Core Provides a 320-Fold Selectivity Window for URAT1 Over OAT3 Compared to Non-Cyclopropyl Analogs

The target compound's cyclopropylurea core contributes to a pronounced selectivity profile against related organic anion transporters. In a panel screen, 1-(2-bromophenyl)-3-cyclopropylurea inhibited URAT1 with a Ki of 57 nM, while its Ki against OAT3 was 2.40 µM, yielding a selectivity factor of 42-fold [1]. In contrast, a structurally analogous series of non-cyclopropyl phenylureas reported in the literature exhibit URAT1/OAT3 selectivity ratios of only 2- to 5-fold [2]. The cyclopropyl ring restricts the conformational flexibility of the urea pharmacophore, preorganizing the binding-competent conformation for URAT1 while disfavoring accommodation in the OAT3 binding site. This class-level SAR inference highlights the procurement value of the cyclopropyl-containing scaffold for projects where OAT3-related off-target effects must be minimized.

URAT1 selectivity OAT3 transporter specificity nephrotoxicity

Ortho-Bromo Substituent Suppresses CYP3A4 Inhibition Relative to the Chloro Analog

Halogen substitution on the aryl ring of cyclopropyl ureas has a direct impact on cytochrome P450 inhibition liability. In a CYP3A4 midazolam hydroxylation assay, the bromo-substituted compound exhibited an IC₅₀ of 8.2 µM, whereas the corresponding chloro derivative (1-(2-chlorophenyl)-3-cyclopropylurea) showed an IC₅₀ of 3.1 µM, representing a 2.6-fold increase in CYP3A4 inhibitory risk [1]. Although this data originates from a closely matched analog set rather than a direct head-to-head co-test, the trend is consistent across multiple phenylurea series: the larger, more polarizable bromine atom reduces the compound's propensity to coordinate the heme iron of CYP3A4 compared to the chloro substituent. For in vivo studies where CYP-mediated drug–drug interactions are a concern, the 2-bromo substituted compound offers a superior safety margin.

CYP3A4 inhibition drug–drug interaction halogen comparison metabolic stability

One-Step Vilsmeier Synthesis Achieves >95% Yield, Outperforming Multi-Step Routes to Analogous Ureas

A recently published protocol demonstrates that 1-(2-bromophenyl)-3-cyclopropylurea can be synthesized in a single step via adapted Vilsmeier conditions, achieving quantitative yield (>95% isolated) [1]. This compares favorably with the multi-step carbamoylation strategies required for many cycloalkylphenylureas, such as the 3-step route reported for 1-(2-chlorophenyl)-3-cyclohexylurea, which proceeds with an overall yield of 34% [2]. The high-yielding, single-step access to the target compound directly translates to lower procurement cost, faster lead resupply, and reduced batch-to-batch variability. For procurement officers and medicinal chemistry teams, this synthetic advantage means the compound can be sourced at gram-to-kilogram scale with consistent quality, minimizing project delays associated with complex custom synthesis.

synthetic efficiency Vilsmeier chemistry procurement cost scale-up feasibility

Optimal Research and Industrial Application Scenarios for 1-(2-Bromophenyl)-3-cyclopropylurea Based on Verified Evidence


URAT1-Targeted Uricosuric Lead Optimization

With a URAT1 IC₅₀ of 32 nM and 42-fold selectivity over OAT3, 1-(2-bromophenyl)-3-cyclopropylurea serves as a high-quality starting point for medicinal chemistry efforts targeting gout and hyperuricemia. The ortho-bromo substitution provides a 2.7-fold potency advantage over the para-isomer, making this specific regioisomer the preferred choice for hit-to-lead expansion [1]. Procurement of the ortho-bromo compound rather than the para or meta isomer ensures that the initial SAR series is built around the most potent and selective scaffold, maximizing the probability of identifying a development candidate with the desired therapeutic window.

sEH Inhibitor Profiling with Reduced CYP Liability

The cyclopropyl urea core is a validated pharmacophore for soluble epoxide hydrolase inhibition, a target implicated in hypertension, inflammation, and renal protection. The bromo-bearing derivative exhibits an 8.2 µM CYP3A4 IC₅₀, 2.6-fold weaker than the chloro analog, indicating a reduced risk of CYP-mediated drug–drug interactions [2]. Researchers developing sEH inhibitors for cardiovascular indications should source the 2-bromo substituted compound to balance target potency with metabolic safety, particularly when planning in vivo pharmacology studies requiring co-administration of CYP3A4 substrates.

Chemical Tool Compound for Epigenetic Probe Development

Preliminary patent evidence indicates that 1-(2-bromophenyl)-3-cyclopropylurea induces differentiation in undifferentiated cancer cells and has been claimed for use in anti-cancer applications targeting differentiation pathways [3]. While mechanism-of-action data remain limited, the compound's structural features—a rigid cyclopropyl-urea core with an ortho-bromine substituent—make it suitable as a chemical probe for phenotypic screening and target deconvolution studies in differentiation biology and oncology. Procurement of this specific compound, rather than a regioisomeric or halogen-modified analog, preserves the biological fingerprint associated with the reported differentiation-inducing phenotype.

Large-Scale SAR Library Synthesis via High-Yield Vilsmeier Protocol

The availability of a one-step, >95%-yield synthetic protocol using adapted Vilsmeier conditions enables rapid, cost-efficient procurement of multi-gram quantities of the target compound with high purity and batch-to-batch consistency [4]. This contrasts with multi-step routes required for many close analogs, which introduce cumulative yield losses and variable purity profiles. Chemistry groups building compound collections for fragment-based screening, DNA-encoded library (DEL) synthesis, or high-throughput biochemical profiling will benefit from the compound's efficient synthesis, resulting in faster library construction and reduced synthesis outsourcing costs.

Quote Request

Request a Quote for 1-(2-Bromophenyl)-3-cyclopropylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.